molecular formula C15H14BrClN2O B10969855 1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea

1-(2-Bromobenzyl)-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B10969855
M. Wt: 353.64 g/mol
InChI Key: FSPJBZHGPVFBKA-UHFFFAOYSA-N
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Description

N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of bromine and chlorine atoms in the benzyl and phenyl rings, respectively, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA typically involves the reaction of 2-bromobenzylamine with 3-chloro-2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The presence of bromine and chlorine atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOBENZYL)-N’-(3-CHLOROPHENYL)UREA
  • N-(2-BROMOBENZYL)-N’-(2-METHYLPHENYL)UREA
  • N-(2-CHLOROBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA

Uniqueness

N-(2-BROMOBENZYL)-N’-(3-CHLORO-2-METHYLPHENYL)UREA is unique due to the specific combination of bromine and chlorine substituents on the benzyl and phenyl rings, respectively. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H14BrClN2O

Molecular Weight

353.64 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C15H14BrClN2O/c1-10-13(17)7-4-8-14(10)19-15(20)18-9-11-5-2-3-6-12(11)16/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

FSPJBZHGPVFBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2Br

Origin of Product

United States

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